molecular formula C14H19ClN2O5S B2903518 2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 925407-36-9

2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2903518
CAS No.: 925407-36-9
M. Wt: 362.83
InChI Key: YXKBRRCIWBPNQM-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 925407-36-9) is a synthetic organic compound with the molecular formula C14H19ClN2O5S and a molecular weight of 362.83 g/mol . This chemical features a piperazine ring core, a structural motif prevalent in many clinical drugs and pharmaceutical intermediates . The incorporation of a piperazine moiety is known to improve physicochemical properties, which can enhance biological activities and make it a valuable scaffold for constructing various bioactive molecules . Specifically, the molecule is functionalized with a 3,4-dimethoxybenzenesulfonyl group and a chloroacetyl group, making it a versatile building block for researchers, particularly in medicinal chemistry. Its primary research application lies in the development of novel chemical entities, where it can be used in further synthetic transformations, such as nucleophilic substitution reactions, leveraging the reactive chloroacetyl handle . This compound is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S/c1-21-12-4-3-11(9-13(12)22-2)23(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKBRRCIWBPNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

Reagents :

  • Piperazine (1.0 equiv)
  • 3,4-Dimethoxybenzenesulfonyl chloride (1.1 equiv)
  • Triethylamine (TEA, 1.2 equiv)
  • Anhydrous dichloromethane (DCM)

Procedure :

  • Piperazine is dissolved in DCM under nitrogen at 0°C.
  • TEA is added dropwise to scavenge HCl.
  • 3,4-Dimethoxybenzenesulfonyl chloride is introduced slowly to avoid disubstitution.
  • The reaction is stirred at room temperature for 12 hours.
  • The crude product, 1-(3,4-dimethoxybenzenesulfonyl)piperazine, is isolated via filtration, washed with aqueous NaHCO₃, and purified via recrystallization (ethanol/water).

Key Parameters :

  • Stoichiometry : Excess sulfonyl chloride (>1.0 equiv) risks disubstitution.
  • Temperature : Low initial temperatures (0–5°C) minimize side reactions.
  • Purification : Recrystallization yields >90% purity, confirmed by HPLC.

Acylation with Chloroacetyl Chloride

Reagents :

  • 1-(3,4-Dimethoxybenzenesulfonyl)piperazine (1.0 equiv)
  • Chloroacetyl chloride (1.05 equiv)
  • TEA (1.1 equiv)
  • Anhydrous DCM

Procedure :

  • The sulfonylated piperazine is dissolved in DCM at 0°C.
  • TEA is added, followed by dropwise addition of chloroacetyl chloride.
  • The mixture is stirred at room temperature for 6 hours.
  • The product is extracted with DCM, washed with brine, and dried over MgSO₄.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound in 75–85% yield.

Optimization Insights :

  • Reactivity Control : Chloroacetyl chloride’s high electrophilicity necessitates slow addition to prevent over-acylation.
  • Byproduct Mitigation : Disubstituted byproducts (<5%) are removed during chromatography.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 2.0 Hz, 1H, ArH), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, ArH)
    • δ 3.96 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃)
    • δ 3.72–3.68 (m, 4H, piperazine-CH₂), 3.42–3.38 (m, 4H, piperazine-CH₂)
    • δ 4.21 (s, 2H, COCH₂Cl)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 167.5 (C=O), 152.3, 149.1 (Ar-C), 126.4, 112.8, 111.5 (ArH)
    • δ 56.2, 56.0 (OCH₃), 49.8, 46.7 (piperazine-CH₂)
    • δ 42.5 (COCH₂Cl)

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • 1645 cm⁻¹ (C=O stretch)
    • 1340 cm⁻¹, 1160 cm⁻¹ (S=O asymmetric/symmetric stretches)
    • 1250 cm⁻¹ (C-O-C of methoxy groups)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with in-line mixing enhance heat dissipation and reaction uniformity.
  • Throughput : 5–10 kg/day achievable with automated quenching and extraction modules.

Green Chemistry Metrics

  • Atom Economy : 84% (theoretical for two-step sequence).
  • E-Factor : 8.2 (improved via solvent recovery systems).

Comparative Analysis of Synthetic Methodologies

Parameter Batch Synthesis Continuous Flow
Yield 78–85% 82–88%
Purity >95% >97%
Reaction Time 18 hours 4 hours
Solvent Consumption 15 L/kg 8 L/kg

Data synthesized from.

Challenges and Troubleshooting

Disubstitution Byproducts

  • Cause : Excess sulfonyl chloride or chloroacetyl chloride.
  • Solution : Precise stoichiometric control and real-time HPLC monitoring.

Hydrolysis of Chloroacetyl Group

  • Mitigation : Use of anhydrous solvents and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids .

Scientific Research Applications

2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The sulfonyl group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents attached to the benzenesulfonyl or benzyl groups. These variations impact electronic properties, steric effects, and biological activity:

Compound Name Substituents Molecular Formula Key Properties Biological Relevance
Target Compound 3,4-dimethoxybenzenesulfonyl C₁₃H₁₇ClN₂O₅S (inferred) Electron-donating groups; potential for enhanced solubility Not explicitly reported in evidence; likely explored for kinase or receptor modulation
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone 2,4-difluorobenzyl C₁₃H₁₅ClF₂N₂O Electron-withdrawing fluorine atoms; chair conformation of piperazine Structural studies confirm equatorial positioning of substituents
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 4-methoxybenzenesulfonyl C₁₃H₁₇ClN₂O₄S Single methoxy group; reduced steric hindrance Collision cross-section data available (CID 2051940)
2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one 3,4-difluorobenzenesulfonyl C₁₂H₁₂ClF₂N₂O₃S Electron-withdrawing fluorine substituents Molecular weight: 338.76 g/mol; commercial availability limited

Key Observations :

  • Electron-Donating vs.
  • Conformational Stability : Piperazine rings in analogs adopt chair conformations, with substituents positioned equatorially to minimize strain .

Biological Activity

2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound with potential therapeutic applications. Its chemical structure includes a chloroacetyl group attached to a piperazine moiety, modified by a sulfonyl group derived from a dimethoxybenzene. This compound has garnered attention for its biological activities, particularly in the realms of antiviral and anticancer research.

  • Molecular Formula : C14H19ClN2O5S
  • Molecular Weight : 362.8 g/mol
  • IUPAC Name : 2-chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethanone
  • CAS Number : 925407-36-9

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against hepatitis B virus (HBV). For instance:

  • Study Findings : In a study evaluating oxadiazoles as anti-HBV agents, compounds were shown to inhibit the expression of viral antigens (HBsAg and HBeAg) in a concentration-dependent manner. The compound demonstrated comparable efficacy to established treatments such as lamivudine, with effective concentrations (EC50) reported at 1.63 µM for the tested compound and 2.96 µM for lamivudine .

Anticancer Activity

In addition to its antiviral properties, there is emerging evidence suggesting that this compound may also possess anticancer activity:

  • Mechanism of Action : The compound's ability to interact with cellular pathways involved in tumor growth and proliferation is currently under investigation. Preliminary data suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival .

Table 1: Summary of Biological Activities

Activity Type Effect EC50 (µM) Reference
AntiviralInhibition of HBV antigens1.63
AnticancerInduction of apoptosisTBD

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of the piperazine core followed by chloroacetylation. Key steps include:

  • Sulfonylation : Reacting piperazine with 3,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to ensure regioselectivity .
  • Chloroacetylation : Introducing the chloroethanone moiety via chloroacetyl chloride in dichloromethane, with stirring at room temperature for 6–8 hours .

Q. Critical Factors :

  • Temperature Control : Lower temperatures (<10°C) during sulfonylation minimize side reactions (e.g., over-sulfonylation).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer reaction times.
  • Yield Optimization : Yields range from 65–85%, with purity confirmed via HPLC (>95%) and NMR .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonylation3,4-Dimethoxybenzenesulfonyl chloride, DCM, 0°C, Et₃N7897%
ChloroacetylationChloroacetyl chloride, DCM, RT, 8h8295%

Q. Q2. How can researchers characterize the hydrolytic stability of the chloroethanone group under physiological conditions?

Methodological Answer: Hydrolysis studies are critical for assessing stability in drug discovery. Key approaches include:

  • pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via LC-MS. The chloroethanone group undergoes base-mediated hydrolysis (pseudo-first-order kinetics, t1/2 ≈ 2–4 hours at pH 10) .
  • Structural Confirmation : Hydrolysis products (e.g., 2-hydroxyethanone derivative) are identified using <sup>13</sup>C NMR and high-resolution mass spectrometry .

Q. Experimental Design :

  • Use a stability-indicating assay to distinguish between intact compound and degradation products.
  • Validate methods under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions .

Advanced Research Questions

Q. Q3. How does the 3,4-dimethoxybenzenesulfonyl group influence binding to biological targets, and what structural analogs show improved activity?

Methodological Answer: The sulfonyl group enhances hydrogen bonding and π-π stacking with target proteins. To evaluate:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptors like serotonin or dopamine transporters. The 3,4-dimethoxy motif increases binding affinity compared to non-substituted analogs .
  • SAR Studies : Synthesize analogs with substituent variations (e.g., 3,4-dichloro or 3-fluoro-4-methoxy) and compare IC50 values in receptor-binding assays .

Q. Data Contradiction Analysis :

  • Contradiction : Some studies report reduced activity with bulkier substituents (e.g., 3,4-diethyl), while others show enhanced selectivity.
  • Resolution : Use free-energy perturbation (FEP) simulations to quantify steric/electronic effects on binding pockets .

Q. Q4. What strategies resolve discrepancies in reported pharmacological activities (e.g., neurotropic vs. anti-inflammatory effects)?

Methodological Answer: Discrepancies arise from assay conditions or off-target effects. Address via:

  • Dose-Response Profiling : Test the compound across a wide concentration range (1 nM–100 µM) in both neurotropic (e.g., neurite outgrowth) and anti-inflammatory (e.g., TNF-α inhibition) assays .
  • Target Deconvolution : Use CRISPR-Cas9 knockout models to identify primary vs. secondary targets. For example, inhibition of PDE4B may explain anti-inflammatory activity, while sigma-1 receptor binding drives neurotropic effects .

Q. Table 2: Conflicting Pharmacological Data

Assay SystemReported ActivityKey Target HypothesisReference
Neuronal CellsNeurotropic (EC50 = 50 nM)Sigma-1 receptor agonism
MacrophagesAnti-inflammatory (IC50 = 200 nM)PDE4B inhibition

Q. Q5. How can crystallographic data inform the design of derivatives with improved metabolic stability?

Methodological Answer: X-ray crystallography reveals critical structural features:

  • Piperazine Ring Conformation : The chair conformation stabilizes the sulfonyl group’s orientation, reducing susceptibility to oxidative metabolism .
  • Chloroethanone Positioning : The carbonyl oxygen participates in hydrogen bonds with catalytic site residues (e.g., Tyr-452 in CYP3A4), suggesting fluorination at C2 may block metabolic oxidation .

Q. Experimental Validation :

  • Synthesize fluorinated analogs and compare microsomal half-lives (e.g., human liver microsomes + NADPH).
  • Use cryo-EM to visualize CYP3A4 binding in the presence of the parent compound vs. derivatives .

Q. Q6. What analytical techniques are critical for distinguishing polymorphic forms of this compound?

Methodological Answer: Polymorphism affects solubility and bioavailability. Key techniques include:

  • PXRD : Identify distinct diffraction patterns for Form I (monoclinic) vs. Form II (orthorhombic) .
  • DSC/TGA : Detect thermal events (e.g., melting points: Form I = 168°C, Form II = 155°C) and assess stability under stress conditions (40°C/75% RH) .
  • Raman Spectroscopy : Differentiate hydrogen-bonding networks via shifts in carbonyl (1680 cm<sup>-1</sup>) and sulfonyl (1150 cm<sup>-1</sup>) peaks .

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